molecular formula C48H36CoN4 B102071 meso-Tetratolylporphyrin-Co(II) CAS No. 19414-65-4

meso-Tetratolylporphyrin-Co(II)

Cat. No.: B102071
CAS No.: 19414-65-4
M. Wt: 727.8 g/mol
InChI Key: GAGCYGPTUZOPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

meso-Tetratolylporphyrin-Co(II): is a coordination complex where cobalt(II) is coordinated to meso-tetratolylporphyrin. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Co(II) is a synthetic derivative of these naturally occurring porphyrins, characterized by the presence of four tolyl groups attached to the meso positions of the porphyrin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with an aldehyde, such as p-tolualdehyde, under acidic conditions. One common method is the Adler-Longo synthesis, which involves refluxing pyrrole and p-tolualdehyde in propionic acid with exposure to atmospheric oxygen . The resulting meso-tetratolylporphyrin can then be metallated with cobalt(II) salts, such as cobalt(II) acetate, to form meso-Tetratolylporphyrin-Co(II).

Industrial Production Methods: While specific industrial production methods for meso-Tetratolylporphyrin-Co(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: meso-Tetratolylporphyrin-Co(II) can undergo various chemical reactions, including:

    Oxidation: The cobalt center can participate in redox reactions, where it can be oxidized to higher oxidation states.

    Reduction: The cobalt center can also be reduced, which is useful in catalytic processes.

    Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) porphyrin complexes, while reduction may regenerate the cobalt(II) state.

Scientific Research Applications

meso-Tetratolylporphyrin-Co(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring system also plays a crucial role in stabilizing the cobalt center and enhancing its reactivity.

Properties

IUPAC Name

cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHNRGPLVXCVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38CoN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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